molecular formula C27H29N5O5 B2813303 2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-diethoxyphenethyl)acetamide CAS No. 1358045-79-0

2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-diethoxyphenethyl)acetamide

Cat. No. B2813303
M. Wt: 503.559
InChI Key: ZKLFMBSZDIQXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-diethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C27H29N5O5 and its molecular weight is 503.559. The purity is usually 95%.
BenchChem offers high-quality 2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-diethoxyphenethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-diethoxyphenethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Recognition and Mechanochemical Processes

  • Research by Dudek et al. (2018) explores the π-philic molecular recognition in solid states, focusing on how specific molecular arrangements are preserved and can interact with aromatic species. This study, although centered on Apremilast (a different compound), highlights the potential for aromatic–aromatic interactions and selective molecular recognition, which could be relevant for studying the interactions of complex molecules like 2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-diethoxyphenethyl)acetamide in solid states (Dudek et al., 2018).

Synthesis and Characterization of Novel Compounds

  • Fuloria et al. (2009) discuss the synthesis and antimicrobial evaluation of novel imines and thiazolidinones derived from specific acetohydrazide, demonstrating the process of creating and evaluating novel compounds for potential pharmaceutical applications. This research underlines the importance of synthesizing and characterizing new compounds, which could be analogous to the research and development processes for compounds like 2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-diethoxyphenethyl)acetamide (Fuloria et al., 2009).

Anticonvulsant Activities of Functionalized Amino Acids

  • The study by Camerman et al. (2005) on the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides sheds light on the potential anticonvulsant activities of these compounds. Insights from this research could be pivotal in understanding the biological activities and pharmaceutical applications of similarly structured compounds (Camerman et al., 2005).

Benzoxazinones and Related Compounds in Agriculture

  • Macias et al. (2006) provide a comprehensive review of benzoxazinones, highlighting their phytotoxic and antimicrobial properties. Though the core structure differs from the query compound, the study exemplifies the diverse applications of complex molecules in agriculture, potentially offering insights into the agricultural applications of similar compounds (Macias et al., 2006).

properties

IUPAC Name

2-(3-benzyl-2,4-dioxopteridin-1-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O5/c1-3-36-21-11-10-19(16-22(21)37-4-2)12-13-28-23(33)18-31-25-24(29-14-15-30-25)26(34)32(27(31)35)17-20-8-6-5-7-9-20/h5-11,14-16H,3-4,12-13,17-18H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLFMBSZDIQXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-diethoxyphenethyl)acetamide

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